

Application Notes and Protocols for Liquid-Liquid Extraction of Patulin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Patulin

Cat. No.: B190374

[Get Quote](#)

Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably *Penicillium expansum*, which commonly contaminates apples and apple-based products. Due to its potential health risks, including immunotoxic and genotoxic effects, regulatory limits for **patulin** in food products have been established in many countries.[1] Accurate and reliable analytical methods are crucial for monitoring **patulin** levels to ensure food safety. Liquid-liquid extraction (LLE) is a foundational and widely used technique for the extraction and purification of **patulin** from various food matrices prior to chromatographic analysis.[2]

This document provides detailed application notes and protocols for the liquid-liquid extraction of **patulin**, with a focus on apple juice and related products. The information is intended for researchers, scientists, and professionals involved in food safety and drug development.

Principle of Liquid-Liquid Extraction for **Patulin**

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. **Patulin** is soluble in several organic solvents such as ethyl acetate, dichloromethane, and acetonitrile.[3] The general LLE workflow for **patulin** involves extracting the analyte from the aqueous sample (e.g., apple juice) into an organic solvent. A subsequent "clean-up" step, often involving a wash with a sodium carbonate solution, is frequently employed to remove interfering acidic compounds. However, it is important to note that **patulin** is unstable in alkaline conditions, which necessitates careful control of this step.

Experimental Protocols

Protocol 1: Classic Ethyl Acetate Liquid-Liquid Extraction

This protocol is a widely adopted method for the extraction of **patulin** from apple juice and is based on the AOAC Official Method 2000.02.

Materials:

- Apple juice sample
- Ethyl acetate (HPLC grade)
- Sodium carbonate solution (1.5% w/v in deionized water)
- Anhydrous sodium sulfate
- Acetic acid solution (for residue dissolution)
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen stream)
- HPLC vials

Procedure:

- Sample Preparation: Pipette 5 mL of the apple juice sample into a 50 mL extraction tube.
- First Extraction: Add 10 mL of ethyl acetate to the extraction tube.
- Mixing: Vigorously shake the tube for 1 minute using a vortex mixer to ensure thorough mixing of the two phases.
- Phase Separation: Allow the layers to separate. The upper layer is the ethyl acetate phase containing the **patulin**.

- **Collection of Organic Phase:** Carefully transfer the upper ethyl acetate layer to a clean culture tube.
- **Second Extraction:** Repeat the extraction of the remaining aqueous layer with another 10 mL of ethyl acetate.
- **Combine Extracts:** Combine the two ethyl acetate extracts.
- **Alkaline Wash (Clean-up):** Add 2 mL of 1.5% sodium carbonate solution to the combined ethyl acetate extracts and mix vigorously. This step removes acidic interferences.
- **Separation and Drying:** After phase separation, transfer the upper ethyl acetate layer to a new tube containing approximately 1 g of anhydrous sodium sulfate to remove any residual water.
- **Evaporation:** Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Dissolve the residue in a known volume (e.g., 0.5 mL) of a suitable solvent, such as acetic acid solution, for subsequent HPLC analysis.

Protocol 2: Dichloromethane (DCM) Based Extraction for LC-MS/MS Analysis

This protocol utilizes dichloromethane as the extraction solvent and is particularly suited for automated sample preparation systems followed by LC-MS/MS analysis.

Materials:

- Apple-derived product sample (e.g., juice, puree)
- Dichloromethane (DCM)
- ¹³C-**patulin** internal standard solution
- Sample vials (15 mL)
- Mechanical shaker (e.g., Geno/Grinder)

- Centrifuge
- LC autosampler vials

Procedure:

- Sample Preparation: Weigh 1.00 ± 0.05 g of the sample into a 15 mL sample vial.
- Internal Standard Spiking: Spike the sample with 50 μ L of ^{13}C -**patulin** solution (1.0 ppm).
- Extraction: Add 2 mL of DCM to the vial.
- Mixing: Shake the sample vials for 3 minutes at 1000 rpm using a mechanical shaker.
- Phase Separation: Centrifuge the vials for 5 minutes at $4200 \times g$ to facilitate phase separation.
- Sample Collection: Pipette approximately 0.5 mL of the DCM extract (lower layer) into an LC autosampler vial for LC-APCI-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data from various studies on liquid-liquid extraction of **patulin**.

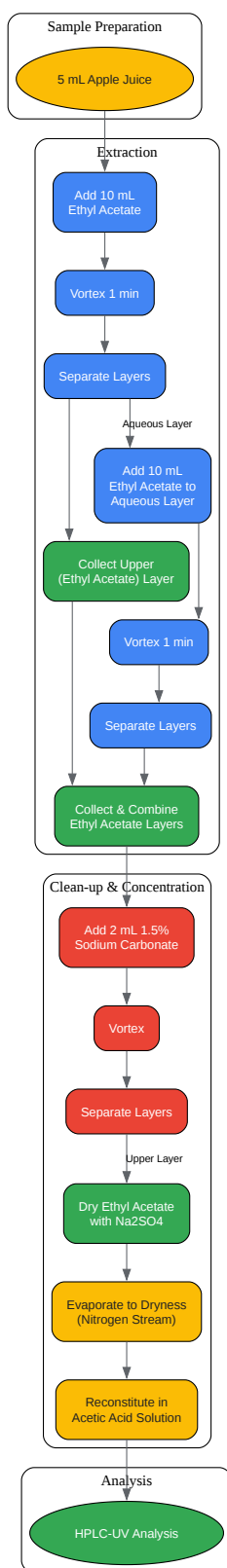
Table 1: Recovery Rates of **Patulin** using Different LLE Protocols

Sample Matrix	Extraction Solvent	Spiking Level (µg/L or µg/kg)	Average Recovery (%)	Analytical Method	Reference
Apple Juice	Ethyl Acetate	20	96.6	HPLC-UV	
Apple Juice	Ethyl Acetate	50	95.9	HPLC-UV	
Apple Juice	Ethyl Acetate	100	93.1	HPLC-UV	
Apple Juice	Ethyl Acetate	200	93.4	HPLC-UV	
Apple Juice	Ethyl Acetate	20 - 200	91 - 108	HPLC-UV	
Apple Juice	Acetonitrile	4	97.5	HPLC-MS/MS	
Apple Juice	Acetonitrile	8	92.49	HPLC-MS/MS	
Apple Juice	Acetonitrile	20	96.92	HPLC-MS/MS	
Apple Juice	Dichloromethane	10 (ng/g)	95	LC-APCI-MS/MS	
Apple Juice	Dichloromethane	50 (ng/g)	110	LC-APCI-MS/MS	
Apple Juice	Dichloromethane	200 (ng/g)	101	LC-APCI-MS/MS	
Apple Juice	Dichloromethane	1000 (ng/g)	104	LC-APCI-MS/MS	
Apple Puree	Ethyl Acetate	10	77 - 100	HPLC-UV	
Ginger Juice	Ethyl Acetate	Not specified	75.09 ± 0.27	HPLC-UV	
Guinea Sorrel Juice	Ethyl Acetate	Not specified	75.27 ± 0.64	HPLC-UV	

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for **Patulin** Analysis following LLE

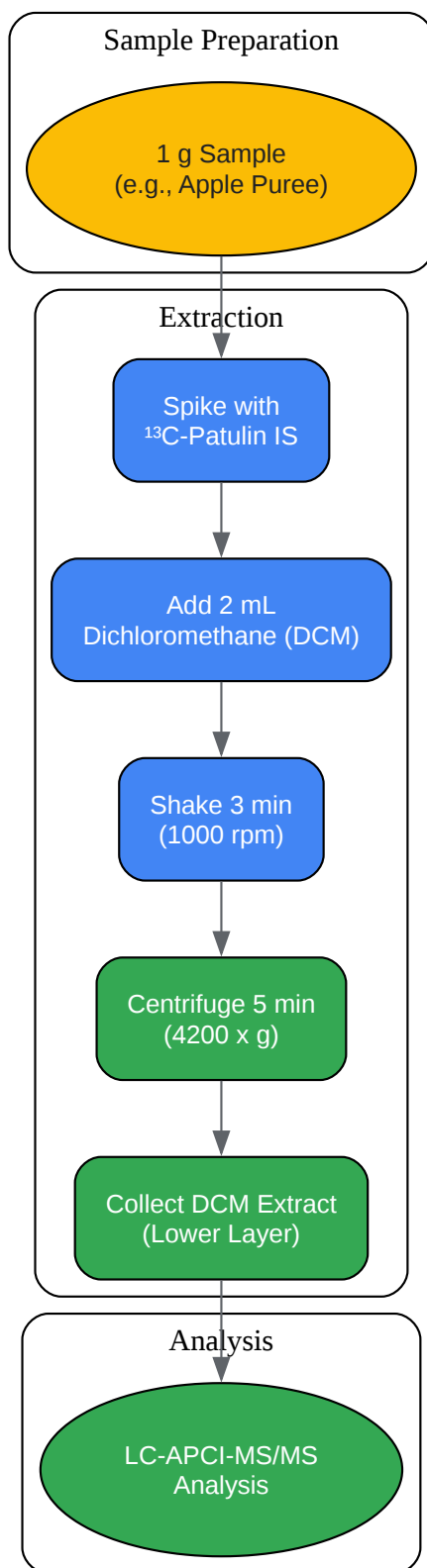
Sample Matrix	Extraction Solvent	LOD	LOQ	Analytical Method	Reference
Apple Juice	Ethyl Acetate	< 5 µg/L	15 µg/L	HPLC-UV	
Apple Juice	Not specified	5 µg/L	-	HPLC-UV	
Apple Juice & Puree	Ethyl Acetate	3-4 µg/kg	5-8 µg/kg	HPLC-UV	
Ginger & Guinea Sorrel Juice	Ethyl Acetate	1.4 µg/L	4.6 µg/L	HPLC-UV	
Apple-derived products	Dichloromethane	1.14 ng/g	4.0 ng/g	LC-APCI-MS/MS	

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for classic ethyl acetate LLE of **patulin**.



[Click to download full resolution via product page](#)

Caption: Workflow for Dichloromethane (DCM) based LLE of **patulin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Patulin - Food & Feed Analysis [food.r-biopharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Liquid-Liquid Extraction of Patulin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190374#liquid-liquid-extraction-lle-protocols-for-patulin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

